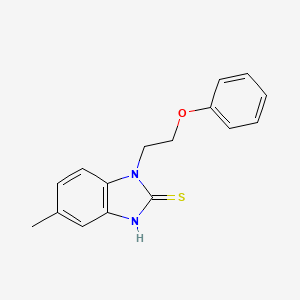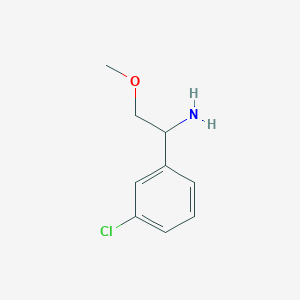
1-(3-Chlorophenyl)-2-methoxyethan-1-amine
Overview
Description
This would typically include the compound’s systematic name, its common names, and its structural formula.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its atomic arrangement and any functional groups present.Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound can undergo, including any catalysts required and the conditions needed.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Scientific Research Applications
Chemical Reactions and Kinetics
- The reactions of compounds related to 1-(3-Chlorophenyl)-2-methoxyethan-1-amine with a series of secondary alicyclic amines have been studied, revealing insights into reaction mechanisms and kinetics (Castro, Leandro, Quesieh, & Santos, 2001).
Molecular Structure and Hydrogen Bonding
- Research on molecules similar to 1-(3-Chlorophenyl)-2-methoxyethan-1-amine shows that the molecular structure can be significantly affected by substituents, affecting properties like hydrogen bonding (Butcher, Jasinski, Mayekar, Yathirajan, & Narayana, 2007).
Catalytic Applications in Organic Synthesis
- The compound is involved in palladium-catalyzed amination reactions, important in synthesizing various organic compounds (Wolfe & Buchwald, 2003).
Asymmetric Hydrogenation
- Derivatives of 1-(3-Chlorophenyl)-2-methoxyethan-1-amine have been used in asymmetric hydrogenation processes, a key step in producing certain pharmaceuticals (Mršić, Minnaard, Feringa, & de Vries, 2009).
Synthesis of Antimicrobial Agents
- The compound has been utilized in the synthesis of formazans from Mannich bases, showing potential antimicrobial properties (Sah, Bidawat, Seth, & Gharu, 2014).
Corrosion Inhibition
- Amine derivatives, including ones similar to 1-(3-Chlorophenyl)-2-methoxyethan-1-amine, have been explored as corrosion inhibitors for metals, showing promising results (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).
Intermediates in Medicinal Synthesis
- This compound is used as an intermediate in the synthesis of certain medicinal compounds, indicating its utility in pharmaceutical manufacturing (Xue Weiliang, 2008).
Photolabile Amine Protecting Group in Synthesis
- Derivatives have been developed as photolabile protecting groups for amines, useful in multi-step flow synthesis in organic chemistry (Yueh, Voevodin, & Beeler, 2015).
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity or flammability, and any safety precautions that should be taken when handling it.
Future Directions
This involves discussing potential future research directions, such as new synthetic routes, potential applications, or further studies into its properties or mechanism of action.
For a specific compound, these details would typically be found in scientific literature, such as journal articles or textbooks. If you have a different compound or a known compound, I would be happy to help analyze it. Please provide the correct or specific name of the compound.
properties
IUPAC Name |
1-(3-chlorophenyl)-2-methoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-12-6-9(11)7-3-2-4-8(10)5-7/h2-5,9H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLYWANSRJBTLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC(=CC=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-2-methoxyethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![({1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidin-4-yl}methyl)amine](/img/structure/B1427884.png)
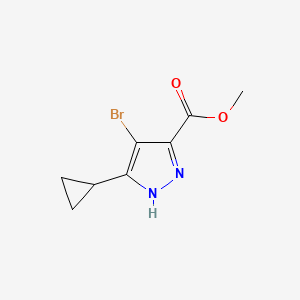
![N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide](/img/structure/B1427887.png)
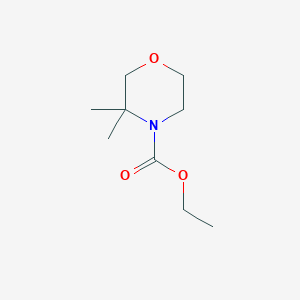



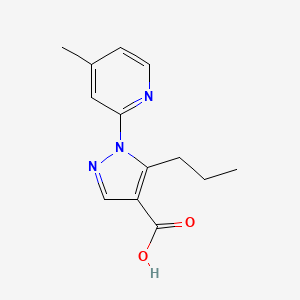
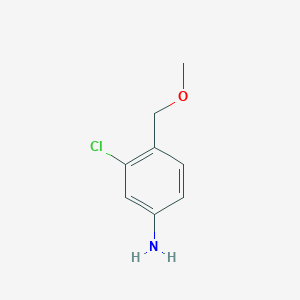
![Cyclopentaneacetic acid,alpha-[(3-methoxyphenyl)amino]-](/img/structure/B1427898.png)
![6-[(1-Methylpyrrolidin-3-yl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1427900.png)
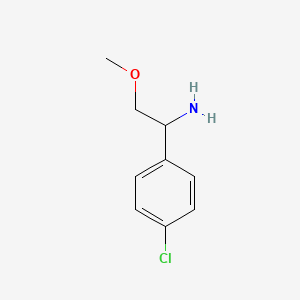
![[2-(2-Chlorobenzyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1427902.png)
